

Spectroscopic and Structural Elucidation of 6-Bromo-3-cyanochromone: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-3-cyanochromone

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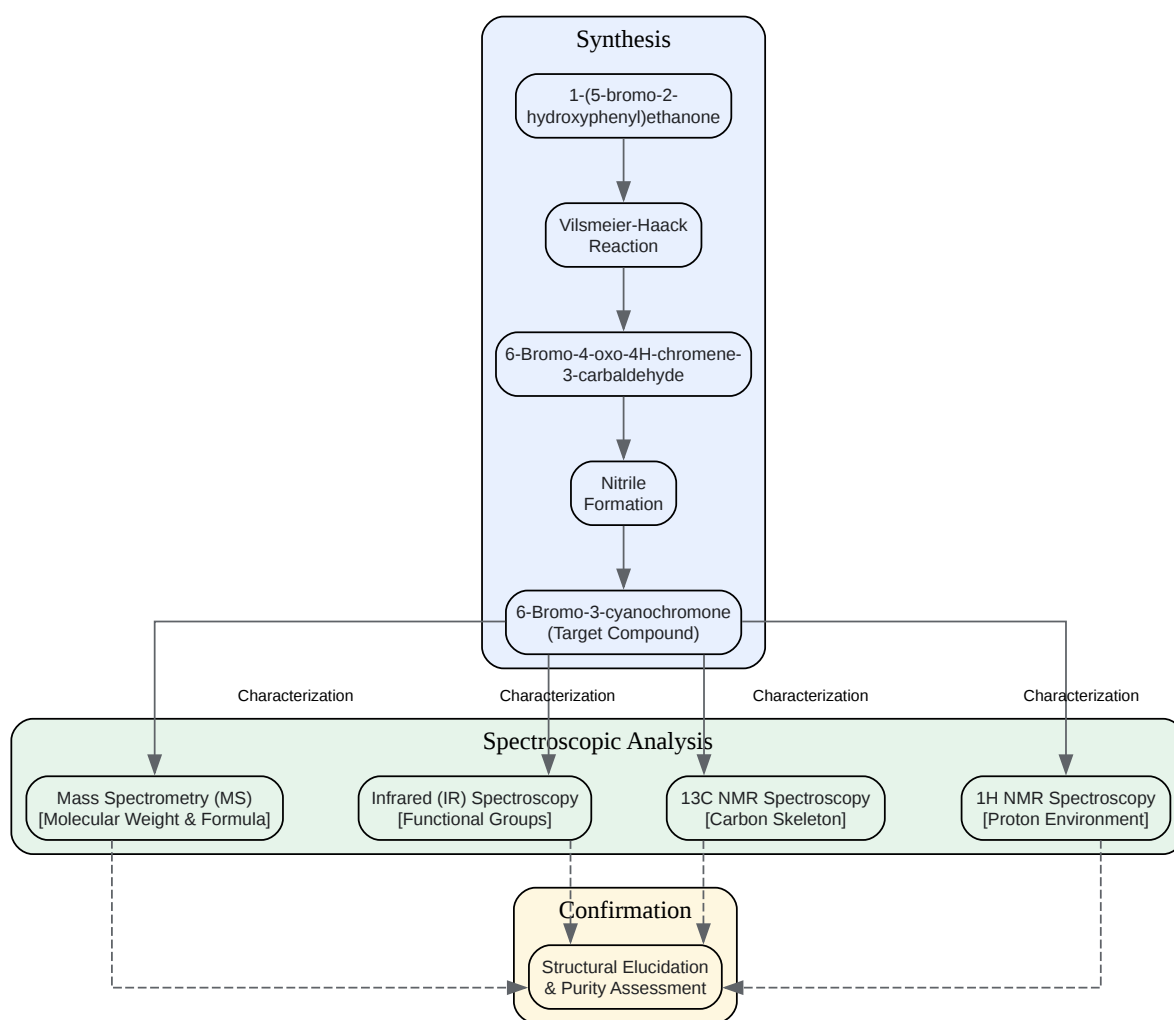
Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **6-Bromo-3-cyanochromone** (CAS 52817-13-7), a key heterocyclic scaffold utilized in pharmaceutical development and as a fluorescent probe.^[1] An in-depth examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data is presented. This document is intended for researchers, chemists, and drug development professionals, offering not only spectral data but also the underlying scientific rationale for experimental design and data interpretation. The protocols herein are designed to be self-validating, ensuring reproducibility and accuracy in the structural confirmation of this important synthetic intermediate.

Introduction and Scientific Context

6-Bromo-3-cyanochromone, with the molecular formula C₁₀H₄BrNO₂, belongs to the chromone class of compounds, which are bicyclic oxygen-containing heterocycles. The strategic placement of a bromine atom at the C-6 position and a cyano group at the C-3 position imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry.^[1] Accurate and unambiguous structural confirmation is paramount before its use in further synthetic applications. This guide details the integrated spectroscopic approach required to achieve this confirmation, focusing on the causality behind the observed spectral features.

The overall workflow for the synthesis and characterization is outlined below.



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Caption: Synthesis and Spectroscopic Characterization Workflow.

Representative Synthesis Protocol

The characterization of a compound is intrinsically linked to its synthesis. The most logical route to **6-Bromo-3-cyanochromone** involves a two-step process starting from 1-(5-bromo-2-hydroxyphenyl)ethanone.

Step 1: Vilsmeier-Haack Formylation to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of substituted 2-hydroxyacetophenones into 3-formylchromones.^[2]

- Protocol:
 - In a three-necked flask equipped with a stirrer and dropping funnel, cool a solution of N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
 - Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
 - Add a solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
 - Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
 - Cool the mixture and pour it carefully onto crushed ice.
 - Neutralize with a saturated sodium bicarbonate solution. The solid precipitate, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, is collected by filtration, washed with water, and dried.^[3]

Step 2: Conversion of Aldehyde to **6-Bromo-3-cyanochromone**

The conversion of the 3-formyl group to a 3-cyano group can be achieved via the dehydration of an intermediate oxime.^[4]

- Protocol:

- Suspend 6-bromo-4-oxo-4H-chromene-3-carbaldehyde (1 equivalent) in dimethyl sulfoxide (DMSO).
- Add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$, 1.5 equivalents) to the suspension.
- Heat the mixture to 100-110 °C. The reaction proceeds through an aldoxime intermediate which subsequently dehydrates in situ to the nitrile.[4]
- Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Cool the reaction mixture and pour it into cold water to precipitate the product.
- Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure **6-Bromo-3-cyanochromone**.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for **6-Bromo-3-cyanochromone**. The interpretation is based on established principles of spectroscopy and data from analogous compounds.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight and elemental composition. For brominated compounds, the isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) is a definitive diagnostic tool.

Predicted Data:

- Molecular Ion (M^+): A characteristic pair of peaks of nearly equal intensity at m/z 249 (for $\text{C}_{10}\text{H}_4^{79}\text{BrNO}_2$) and m/z 251 (for $\text{C}_{10}\text{H}_4^{81}\text{BrNO}_2$).
- Major Fragmentation: The primary fragmentation pathway for chromones is a retro-Diels-Alder reaction, leading to the cleavage of the pyran ring.[5][6] This would result in the loss of acetylene (C_2H_2), followed by the loss of a carbonyl group (CO).

Experimental Protocol:

- Technique: Electron Ionization (EI) Mass Spectrometry.
- Sample Preparation: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or GC-MS.
- Acquisition Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 50-400.
 - Scan Rate: 1 scan/second.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3100-3000	Medium	Aromatic C-H Stretch
~2230-2210	Sharp, Medium	C≡N (Nitrile) Stretch
~1680-1660	Strong	C=O (γ-pyrone carbonyl) Stretch
~1610, ~1480	Medium	Aromatic C=C Ring Stretch
~1250-1200	Strong	Aryl-O-C (Ether) Stretch
Below 700	Medium	C-Br Stretch

Source: Predicted based on characteristic group frequencies.[7][8][9]

Interpretation: The most diagnostic peaks are the strong carbonyl absorption around 1670 cm⁻¹, confirming the chromone core, and the sharp, medium intensity peak around 2220 cm⁻¹, which is characteristic of a conjugated nitrile group.[9]

Experimental Protocol:

- Technique: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.
- Sample Preparation: A small amount of the solid crystalline sample is placed directly onto the ATR crystal.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For clarity in assignments, the following numbering scheme is used:

C2: H-2
C3: CN
C4: C=O
C4a
C5: H-5
C6: Br
C7: H-7
C8: H-8
C8a
O1

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Caption: Structure and Numbering of **6-Bromo-3-cyanochromone**.

Predicted Data Summary (in CDCl_3 , ~125 MHz):

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~158-162	Olefinic carbon adjacent to ether oxygen, deshielded.
C-3	~105-110	Olefinic carbon bearing the cyano group.
C-4	~174-178	Carbonyl carbon, highly deshielded.
C-4a	~122-126	Aromatic quaternary carbon, shielded by ether oxygen.
C-5	~128-132	Aromatic CH, ortho to C-4a.
C-6	~120-124	Aromatic quaternary carbon attached to bromine (ipso-carbon).
C-7	~138-142	Aromatic CH, deshielded due to para-relationship with carbonyl and ortho to bromine.
C-8	~119-123	Aromatic CH, ortho to C-8a.
C-8a	~154-158	Aromatic quaternary carbon adjacent to ether oxygen, deshielded.
CN	~114-117	Nitrile carbon.

Source: Predicted based on data for chromone derivatives and substituent effects.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Predicted Data Summary (in CDCl₃, ~500 MHz):

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.6-8.8	s (singlet)	-	Olefinic proton, highly deshielded by adjacent carbonyl, ether oxygen, and anisotropic effect of the nitrile.
H-5	~7.6-7.8	d (doublet)	$J \approx 9.0$	Ortho coupling to H-7.
H-7	~7.9-8.1	dd (doublet of doublets)	$J \approx 9.0, 2.5$	Ortho coupling to H-5 and meta coupling to H-8. Deshielded by adjacent bromine.
H-8	~8.2-8.4	d (doublet)	$J \approx 2.5$	Meta coupling to H-7. Deshielded by para-relationship to bromine.

Source: Predicted based on known aromatic coupling patterns and substituent chemical shift (SCS) effects.[\[13\]](#)[\[14\]](#)

Experimental Protocol for NMR:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **6-Bromo-3-cyanochromone** for ^1H NMR or 20-30 mg for ^{13}C NMR.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) in a clean NMR tube.

- Tetramethylsilane (TMS) can be used as an internal standard ($\delta = 0.00$ ppm), or the residual solvent peak can be used for referencing (CDCl_3 : $\delta \approx 7.26$ ppm for ^1H , $\delta \approx 77.16$ ppm for ^{13}C).[\[10\]](#)
- ^1H NMR Acquisition Parameters (500 MHz):
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 0-10 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition Parameters (125 MHz):
 - Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise for quaternary carbons.

Conclusion

The structural identity and purity of **6-Bromo-3-cyanochromone** can be unequivocally confirmed through a synergistic application of MS, IR, and NMR spectroscopy. The key identifying features are the M/M+2 isotope pattern at m/z 249/251 in the mass spectrum; strong IR absorptions for the carbonyl ($\sim 1670\text{ cm}^{-1}$) and nitrile ($\sim 2220\text{ cm}^{-1}$) groups; and a unique set of four signals in the aromatic region of the ^1H NMR spectrum, complemented by ten distinct resonances in the ^{13}C NMR spectrum. This guide provides the foundational data and protocols necessary for researchers to confidently characterize this versatile synthetic intermediate.

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